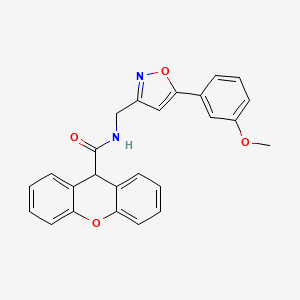

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-29-18-8-6-7-16(13-18)23-14-17(27-31-23)15-26-25(28)24-19-9-2-4-11-21(19)30-22-12-5-3-10-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZGECCQGMPWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is an organic compound that combines an isoxazole ring with a xanthene backbone. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is . The structure includes a methoxy-substituted phenyl group attached to the isoxazole, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring and the xanthene backbone facilitate binding to these targets, leading to modulation of biochemical pathways. This interaction can result in either the inhibition or activation of specific cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that xanthene derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound's structural features may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Isoxazole derivatives are known for their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to increased susceptibility in microbial strains. Further testing is required to quantify the extent of this activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamides | Structure | Anticancer, Antimicrobial |

| Glycylglycine derivatives containing 5-(p-tolyl)isoxazole-3-carbonyl | Structure | Anticancer |

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored various xanthene derivatives, revealing that modifications at the isoxazole position significantly impacted their cytotoxicity against cancer cell lines (e.g., MCF-7 and HL-60) .

- Enzyme Inhibition : Another research effort focused on the enzyme inhibition properties of xanthene-based compounds, demonstrating that they could effectively inhibit key enzymes involved in cancer metabolism, thus reducing tumor growth rates .

- Antimicrobial Testing : In vitro studies have shown that certain derivatives exhibit promising antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Key Structural and Functional Insights

In contrast, carbazole-based analogs (e.g., ) exhibit a nitrogen-containing heterocyclic core, which may improve solubility and hydrogen-bonding capacity. Xanthenone derivatives (e.g., ) replace the xanthene’s central CH₂ group with a ketone, increasing polarity but reducing lipophilicity.

Substituent Effects: The 3-methoxyphenyl-isoxazole substituent in the target compound introduces steric bulk and electron-donating effects, which could modulate receptor binding compared to simpler substituents like methyl-oxadiazole () or acetamide ().

Physicochemical Properties :

- The target compound’s higher molecular weight (~415.4 g/mol) and logP (~3.5) suggest moderate lipophilicity, aligning with drug-like properties for membrane permeability. Simpler analogs like N-(9H-xanthen-9-yl)acetamide (, MW 239.27, logP 1.9) are more polar but less likely to penetrate hydrophobic targets.

Bioactivity Trends: Carbazole-acetamide analogs () demonstrate antimicrobial activity, likely due to their hydrogen-bonding capacity and planar aromatic systems. The target compound’s xanthene-isoxazole hybrid may exhibit similar or enhanced activity, though this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.